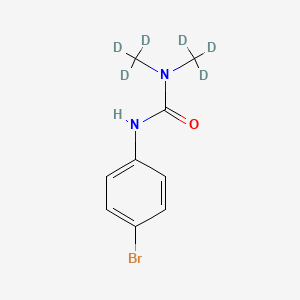
Bromuron-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bromuron-d6 is a deuterium-labeled derivative of Bromuron, a urea herbicide. The molecular formula of this compound is C9H5D6BrN2O, and it has a molecular weight of 249.14. This compound is primarily used in scientific research due to its stable isotope labeling, which makes it valuable for various analytical and experimental purposes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Bromuron-d6 involves the incorporation of deuterium atoms into the Bromuron molecule. This can be achieved through a series of chemical reactions where hydrogen atoms in Bromuron are replaced with deuterium. The specific reaction conditions and reagents used for this process are proprietary and may vary depending on the manufacturer .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using deuterated reagents. The process is carefully controlled to ensure high purity and consistent isotopic labeling. The production methods are designed to meet the stringent requirements of scientific research and analytical applications .
Análisis De Reacciones Químicas
Types of Reactions: Bromuron-d6, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: this compound can participate in substitution reactions where the bromine atom or other functional groups are replaced by different atoms or groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Aplicaciones Científicas De Investigación
Bromuron-d6 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the incorporation and transformation of compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in environmental studies to track the fate and transport of herbicides in ecosystems
Mecanismo De Acción
The mechanism of action of Bromuron-d6 is similar to that of Bromuron. As a herbicide, it inhibits photosynthesis in susceptible plants by interfering with the electron transport chain in chloroplasts. This disruption leads to the accumulation of reactive oxygen species, causing cellular damage and ultimately plant death .
Comparación Con Compuestos Similares
Bromuron: The non-deuterated form of Bromuron-d6, used as a herbicide.
Chlorotoluron: Another urea herbicide with similar properties and applications.
Isoproturon: A related compound used for weed control in various crops
Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The presence of deuterium atoms allows for more precise tracking and analysis in various experimental setups, making it a valuable tool for researchers .
Propiedades
Fórmula molecular |
C9H11BrN2O |
|---|---|
Peso molecular |
249.14 g/mol |
Nombre IUPAC |
3-(4-bromophenyl)-1,1-bis(trideuteriomethyl)urea |
InChI |
InChI=1S/C9H11BrN2O/c1-12(2)9(13)11-8-5-3-7(10)4-6-8/h3-6H,1-2H3,(H,11,13)/i1D3,2D3 |
Clave InChI |
GSNZNZUNAJCHDO-WFGJKAKNSA-N |
SMILES isomérico |
[2H]C([2H])([2H])N(C(=O)NC1=CC=C(C=C1)Br)C([2H])([2H])[2H] |
SMILES canónico |
CN(C)C(=O)NC1=CC=C(C=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


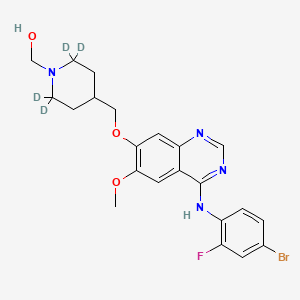

![1-[4-(6-oxo-1-phenyl-4,5-dihydropyridazin-3-yl)phenyl]-3-phenylthiourea](/img/structure/B12416906.png)
![1-[(2R,3R,4S,5R)-5-[dideuterio(hydroxy)methyl]-3,4-dihydroxyoxolan-2-yl]-4-(hydroxyamino)pyrimidin-2-one](/img/structure/B12416912.png)
![disodium;(4R)-4-[(3R,5R,10S,13R,17R)-2,2,4,4-tetradeuterio-10,13-dimethyl-3-sulfonatooxy-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B12416918.png)

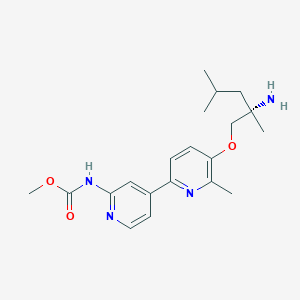
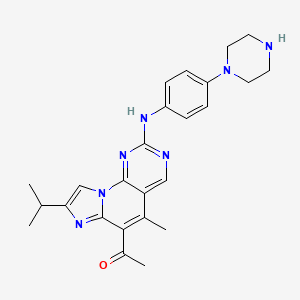
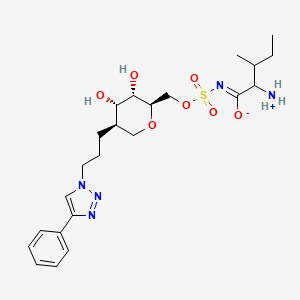
![2-(4-Nitrophenyl)sulfonyl-2-azabicyclo[2.2.1]hept-5-ene](/img/structure/B12416956.png)
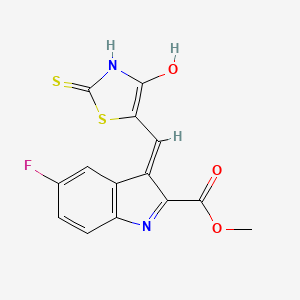
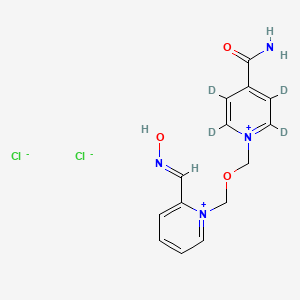

![sodium;[(3R,5R,10S,12S,13R)-17-[(2R)-4-carboxybutan-2-yl]-2,2,4,4-tetradeuterio-12-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12416997.png)
